4-Chloro-2-methyl-3-nitropyridine
Overview
Description
4-Chloro-2-methyl-3-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 3-position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Scientific Research Applications
4-Chloro-2-methyl-3-nitropyridine has diverse applications in scientific research:
Mechanism of Action
Target of Action
It is known that nitropyridines, a class of compounds to which 4-chloro-2-methyl-3-nitropyridine belongs, are often used as intermediates in the synthesis of various pharmaceuticals .
Mode of Action
For instance, they can react with N2O5 in an organic solvent to form the N-nitropyridinium ion . This ion can then react with SO2/HSO3– in water to form 3-nitropyridine .
Biochemical Pathways
Nitropyridines are often used in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Nitropyridines are known to be used as intermediates in the synthesis of various pharmaceuticals, suggesting that they may have diverse effects depending on the specific compound they are used to synthesize .
Action Environment
It is known that the stability and reactivity of nitropyridines can be influenced by factors such as temperature and the presence of other chemical reagents .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-3-nitropyridine typically involves the nitration of 4-chloro-2-methylpyridine. One common method includes the reaction of 4-chloro-2-methylpyridine with a nitrating agent such as nitric acid in the presence of a dehydrating agent like sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the nitro derivative .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methyl-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed:
Nucleophilic Substitution: Formation of 4-substituted derivatives.
Reduction: Formation of 4-chloro-2-methyl-3-aminopyridine.
Oxidation: Formation of 4-chloro-2-carboxy-3-nitropyridine.
Comparison with Similar Compounds
- 2-Chloro-4-methyl-3-nitropyridine
- 4-Methyl-3-nitropyridine
- 2-Chloro-3-nitropyridine
Comparison: 4-Chloro-2-methyl-3-nitropyridine is unique due to the specific positioning of its substituents, which influences its reactivity and applications.
Properties
IUPAC Name |
4-chloro-2-methyl-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-6(9(10)11)5(7)2-3-8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXOKEODPIKBFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560397 | |
Record name | 4-Chloro-2-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23056-35-1 | |
Record name | 4-Chloro-2-methyl-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23056-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.